3-(5-Bromothiophene-2-carbonyl)oxolane
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Overview
Description
3-(5-Bromothiophene-2-carbonyl)oxolane is a chemical compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol . This compound is characterized by the presence of a bromothiophene moiety attached to an oxolane ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophene-2-carbonyl)oxolane typically involves the bromination of thiophene followed by acylation and subsequent cyclization to form the oxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and acylating agents like acyl chlorides under controlled temperatures and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophene-2-carbonyl)oxolane undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Bromothiophene-2-carbonyl)oxolane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophene-2-carbonyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, while the oxolane ring can enhance solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophene-2-carbonyl)oxolane
- 3-(5-Fluorothiophene-2-carbonyl)oxolane
- 3-(5-Iodothiophene-2-carbonyl)oxolane
Uniqueness
3-(5-Bromothiophene-2-carbonyl)oxolane is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and biological activity, making it distinct from its chlorinated, fluorinated, and iodinated analogs.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAKQTPZYWWOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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